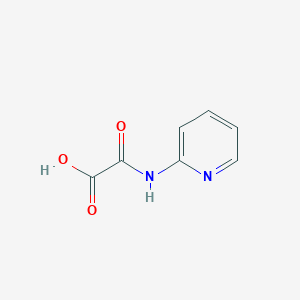

N-(2-Pyridyl)oxamic acid

Description

Properties

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 | |

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-39-3 | |

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-(2-Pyridyl)oxamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid is a chemical compound of interest in medicinal chemistry and pharmacology. It is recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of another NSAID, Lornoxicam.[1][2][3] Furthermore, its structural relationship to oxamic acid suggests potential activity as a lactate dehydrogenase (LDH) inhibitor, a target of interest in cancer metabolism research.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-2-(pyridin-2-ylamino)acetic acid | [5][6] |

| Synonyms | N-(2-Pyridinyl)oxamic acid, 2-Oxo-2-(2-pyridinylaMino)acetic Acid | [1] |

| CAS Number | 13120-39-3 | [5][7] |

| Chemical Formula | C₇H₆N₂O₃ | [5][7] |

| Molecular Weight | 166.13 g/mol | [5][6][7] |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C(=O)O | [6] |

| InChI Key | RQLBRIIHVJSCTG-UHFFFAOYSA-N | [6] |

Table 2: Experimentally Determined and Predicted Physicochemical Data

| Property | Value | Method | Source(s) |

| Melting Point | 196-198 °C | Experimental | [1] |

| pKa | -0.71 ± 0.20 | Predicted | [1] |

| logP | 0.17770 | Predicted | [1] |

| Density | 1.505 ± 0.06 g/cm³ | Predicted | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental | [1] |

| Polar Surface Area | 79.29 Ų | Predicted | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are adapted from established methods for similar organic compounds.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of an organic acid like this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of aqueous solutions with different pH values (e.g., using appropriate buffers).

-

Accurately weigh an excess amount of this compound and add it to a known volume of each aqueous solution in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Determine the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

-

The solubility is reported as the concentration of the saturated solution at a specific pH and temperature.

Determination of pKa by UV-Vis Spectrophotometry

This protocol is adapted from methods used for determining the pKa of compounds with a UV chromophore that changes with ionization state.

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be kept low to ensure it remains fully dissolved.

-

Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of logP by HPLC

This protocol describes the determination of the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

HPLC system with a UV detector and a C18 column

-

Methanol or acetonitrile (HPLC grade)

-

Aqueous buffer (e.g., phosphate buffer)

-

A series of reference compounds with known logP values

Procedure:

-

Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer. The pH of the aqueous buffer should be adjusted to ensure the compound is in its neutral form.

-

Prepare standard solutions of this compound and the reference compounds in the mobile phase.

-

Inject each standard solution into the HPLC system and record the retention time (t_R).

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calculate log(k) for each compound.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.

-

Determine the log(k) of this compound and use the calibration curve to determine its logP value.

Relevant Pathways and Workflows

Synthetic Pathway

This compound can be synthesized via the reaction of 2-aminopyridine with diethyl oxalate. The following diagram illustrates the logical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Metabolic and Degradation Pathways

This compound is a known metabolite of Tenoxicam and a photodegradation product of Lornoxicam. The following diagram illustrates these relationships.

Caption: Formation of this compound from parent drugs.

Potential Signaling Pathway Inhibition

As a derivative of oxamic acid, this compound may act as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in anaerobic glycolysis. Inhibition of LDH can impact cellular metabolism and signaling pathways such as the Akt/mTOR pathway.

Caption: LDH inhibition and its potential effect on the Akt/mTOR pathway.

References

- 1. Metabolism of tenoxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. chem.ws [chem.ws]

N-(2-Pyridyl)oxamic acid structure and molecular formula C7H6N2O3.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid, with the molecular formula C7H6N2O3, is a chemical compound of interest in pharmaceutical research. It is recognized primarily as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of Lornoxicam. Structurally, it belongs to the class of oxamic acids, which are known for their potential as enzyme inhibitors. This technical guide provides a detailed overview of the structure, properties, synthesis, and known biological relevance of this compound, consolidating key data and experimental methodologies for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring linked to an oxamic acid moiety. The IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid.

Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H6N2O3 | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| CAS Number | 13120-39-3 | [1][2] |

| Melting Point | 196-198 °C | [1] |

| pKa (Predicted) | -0.71 ± 0.20 | [1] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1] |

| LogP | 0.17770 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | -20°C, Hygroscopic, Under inert atmosphere | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

A synthetic route involves the treatment of methyl (pyridin-2-ylcarbamoyl)formate with lithium hydroxide in a solvent such as 1,4-dioxane at room temperature (20 °C)[1].

-

Materials:

-

Methyl (pyridin-2-ylcarbamoyl)formate

-

Lithium hydroxide (LiOH)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and stirring equipment

-

-

Procedure:

-

Dissolve methyl (pyridin-2-ylcarbamoyl)formate in 1,4-dioxane.

-

Add an aqueous solution of lithium hydroxide to the reaction mixture.

-

Stir the mixture at 20 °C and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, neutralize the reaction mixture and then acidify with dilute HCl to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to yield this compound.

-

Biological Significance and Activity

This compound is a known metabolite of Tenoxicam and a degradation product of Lornoxicam. The broader class of oxamic acid derivatives has been investigated for their inhibitory effects on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.

Role as a Metabolite and Degradation Product

-

Tenoxicam Metabolism: In vivo, the NSAID Tenoxicam undergoes metabolic transformation, leading to the formation of this compound.

-

Lornoxicam Degradation: this compound is also formed as a degradation product of Lornoxicam under certain conditions.

Lactate Dehydrogenase (LDH) Inhibition

Oxamic acid and its derivatives are known competitive inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By inhibiting LDH, these compounds can disrupt the metabolic processes of highly glycolytic cells, such as cancer cells or certain pathogens. While specific inhibitory data for this compound is not widely published, the general mechanism of LDH inhibition by oxamates is well-understood.

Experimental Protocol for LDH Inhibition Assay:

This protocol is a general method for assessing the inhibitory activity of compounds like this compound against LDH.

-

Materials:

-

Lactate dehydrogenase (from a suitable source, e.g., rabbit muscle or recombinant human)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium pyruvate

-

This compound (or other test inhibitors)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare stock solutions of NADH, sodium pyruvate, and the test inhibitor in the phosphate buffer.

-

In the wells of a 96-well plate, add the phosphate buffer, NADH solution, and the test inhibitor at various concentrations.

-

Add the LDH enzyme solution to each well to initiate the reaction.

-

Immediately after adding the enzyme, start the kinetic measurement of the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

The rate of the reaction is calculated from the linear portion of the kinetic curve.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a molecule of significant interest due to its relationship with the widely used NSAIDs, Tenoxicam and Lornoxicam. Its structural similarity to other known LDH inhibitors suggests a potential for biological activity that warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the synthesis, characterization, and potential therapeutic applications of this compound. Further studies are needed to elucidate its specific inhibitory profile against various LDH isozymes and to understand its broader pharmacological effects.

References

N-(2-Pyridyl)oxamic Acid: A Comprehensive Technical Guide

CAS Number: 13120-39-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Pyridyl)oxamic acid is a chemical compound primarily recognized as a metabolite of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class, including piroxicam, lornoxicam, and tenoxicam. Its presence in biological matrices serves as an indicator of the metabolism of these parent drugs. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, a proposed synthesis pathway, its role in drug metabolism, and analytical methodologies for its detection. While the compound is generally considered pharmacologically inactive, this guide aims to consolidate the existing knowledge for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13120-39-3 | [2][3][4] |

| Molecular Formula | C₇H₆N₂O₃ | [2][3][5] |

| Molecular Weight | 166.13 g/mol | [2][3][5] |

| IUPAC Name | 2-oxo-2-(pyridin-2-ylamino)acetic acid | [2][3] |

| Synonyms | N-(2-Pyridinyl)oxamic Acid, [(PYRIDIN-2-YL)CARBAMOYL]FORMIC ACID | [2] |

| Melting Point | 196-198 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa (Predicted) | -0.71 ± 0.20 | [6] |

| LogP (Predicted) | 0.17770 | [6] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [6] |

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding methyl ester. A general two-step synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of methyl (pyridin-2-ylcarbamoyl)formate

-

Reaction: 2-aminopyridine is reacted with diethyl oxalate.

-

Procedure (General): Pure 2-aminopyridine is refluxed with anhydrous diethyl oxalate.[7] The reaction mixture is then cooled, and the resulting solid ester is purified, typically by recrystallization.

Step 2: Hydrolysis to this compound

-

Reaction: The methyl (pyridin-2-ylcarbamoyl)formate intermediate is hydrolyzed to the final product.

-

Procedure (Cited): The hydrolysis is carried out using lithium hydroxide in a 1,4-dioxane solvent at 20 °C.[6] A detailed, step-by-step procedure with reactant quantities, reaction times, and purification methods is not available in the cited literature.

Role in Drug Metabolism

This compound has been identified as a metabolite of the oxicam class of NSAIDs, including piroxicam, lornoxicam, and tenoxicam.[6][8][9] It is formed through the enzymatic hydrolysis of the amide bond of the parent drug. This metabolic pathway is a key route of elimination for these pharmaceuticals.

Metabolic Pathway: Formation from Piroxicam

The primary metabolic pathway for piroxicam involves hydroxylation, but a secondary pathway includes the hydrolysis of the amide linkage, leading to the formation of this compound and the corresponding benzothiazine derivative.[8] This process is generally considered a detoxification step, as the resulting metabolites are pharmacologically inactive.[1]

Experimental Protocol: Identification of this compound as a Metabolite (General)

Detailed protocols for the specific isolation and characterization of this compound from biological samples are not extensively detailed in publicly available literature. However, a general workflow can be inferred from studies on the metabolism of oxicams.

-

Sample Collection: Collection of biological matrices (e.g., plasma, urine) from subjects administered with the parent drug (piroxicam, lornoxicam, or tenoxicam).

-

Sample Preparation:

-

Liquid-Liquid Extraction: The plasma or urine sample is typically acidified, and the metabolites are extracted into an organic solvent such as ethyl acetate.[10]

-

Solid-Phase Extraction: Alternatively, solid-phase extraction (SPE) may be used for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The extracted sample is analyzed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).[10]

-

-

Detection and Identification:

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS).[10][11] The mass-to-charge ratio (m/z) of the parent ion corresponding to this compound (167.04 for [M+H]⁺) and its fragmentation pattern are used for identification and quantification.

-

Biological Activity

This compound is generally considered to be a pharmacologically inactive metabolite of the oxicam drugs.[1] There is currently no substantial evidence in the scientific literature to suggest that it has any significant biological activity or engages in specific signaling pathways. Its primary relevance in a biological context is as a marker of the metabolism of its parent compounds.

Spectroscopic Data

Conclusion

This compound (CAS 13120-39-3) is a well-characterized metabolite of the oxicam class of NSAIDs. While a conceptual understanding of its synthesis and its role in drug metabolism exists, detailed experimental protocols and comprehensive quantitative data on its biological activity and spectroscopic properties are not extensively documented in publicly accessible literature. This guide consolidates the available information, providing a foundational resource for researchers. Further investigation into the full-text of cited metabolic studies and direct acquisition of reference standards are recommended for those requiring in-depth experimental and quantitative details.

References

- 1. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H6N2O3 | CID 555963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Pyridinyl)oxamic Acid | CAS Number 13120-39-3 [klivon.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview on the pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | LGC Standards [lgcstandards.com]

Synonyms for N-(2-Pyridyl)oxamic acid like 2-oxo-2-(pyridin-2-ylamino)acetic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(2-Pyridyl)oxamic acid, a molecule of interest in pharmaceutical research, primarily recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of Lornoxicam. This document elucidates the chemical identity, physicochemical properties, and known biological relevance of this compound and its primary synonym, 2-oxo-2-(pyridin-2-ylamino)acetic acid. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are presented. Furthermore, this guide explores its relationship with parent compounds and touches upon the broader context of oxamic acid derivatives in drug discovery.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₇H₆N₂O₃.[1][2][3] Its chemical structure features a pyridine ring linked to an oxamic acid moiety via an amide bond. The systematic IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid.[2]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier | Citation |

| Primary Name | This compound | [1][3] |

| IUPAC Name | 2-oxo-2-(pyridin-2-ylamino)acetic acid | [2] |

| CAS Number | 13120-39-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |

| Synonym | N-(2-Pyridinyl)oxamic Acid | [2][4] |

| Synonym | [(PYRIDIN-2-YL)CARBAMOYL]FORMIC ACID | |

| Synonym | Acetic acid, 2-oxo-2-(2-pyridinylamino)- | |

| Synonym | 2-Oxo-2-(2-pyridinylamino)acetic Acid | |

| Synonym | Oxamic acid, (2-pyridyl)- | |

| Synonym | Oxalic acid 1-(2-pyridyl)amide |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Citation |

| Molecular Weight | 166.13 g/mol | [2][3] |

| Melting Point | 196-198 °C | [1] |

| pKa (Predicted) | -0.71 ± 0.20 | [1] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 0.17770 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere, Hygroscopic | [1] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic approach has been described.

General Synthesis from 2-Aminopyridine

A common method for the synthesis of N-substituted oxamic acids involves the reaction of a primary amine with a derivative of oxalic acid. For this compound, this would involve the reaction of 2-aminopyridine with an activated oxalic acid species.

Reaction Scheme:

Figure 1. General synthesis of this compound.

Experimental Protocol (General):

A detailed, validated protocol for this specific synthesis is not available in the cited literature. However, a general procedure for the synthesis of oxamic acids involves the following steps:

-

Reaction: 2-aminopyridine is reacted with a suitable oxalic acid derivative (e.g., diethyl oxalate or oxalyl chloride) in an appropriate solvent. The reaction is often carried out in the presence of a base to neutralize any acidic byproducts.

-

Workup: The reaction mixture is typically quenched with water or an acidic solution to precipitate the product.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Synthesis via Hydrolysis of Methyl (pyridin-2-ylcarbamoyl)formate

Another potential synthetic route involves the hydrolysis of the corresponding methyl ester.

Reaction Scheme:

Figure 2. Synthesis via ester hydrolysis.

Experimental Protocol (Guidance Literature):

Based on a cited DOI (10.1016/j.bmcl.2003.12.106), the synthesis can be achieved with lithium hydroxide in 1,4-dioxane at 20 °C.[1] A detailed experimental procedure would require accessing the full text of this publication.

Biological Context and Significance

This compound is primarily of interest due to its relationship with two clinically used NSAIDs, Tenoxicam and Lornoxicam.

Metabolite of Tenoxicam

This compound has been identified as a metabolite of Tenoxicam.[1][5] The metabolic transformation of Tenoxicam in the body can lead to the formation of this compound. The exact enzymatic pathways responsible for this conversion are not fully detailed in the provided search results but likely involve cytochrome P450 enzymes, which are key in the metabolism of many drugs.

Figure 3. Metabolic conversion of Tenoxicam.

Degradation Product of Lornoxicam

This compound is also known as a degradation product of Lornoxicam.[1][5] This degradation can occur under various stress conditions, such as acidic or basic hydrolysis. Understanding the degradation pathway is crucial for assessing the stability of Lornoxicam and for identifying potential impurities in pharmaceutical formulations.

Figure 4. Degradation pathway of Lornoxicam.

Potential Biological Activities and Signaling Pathways

While the primary interest in this compound stems from its role as a metabolite and degradation product, the broader class of oxamic acid derivatives has been investigated for various biological activities. For instance, some oxamic acid derivatives have been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis, which is a hallmark of some cancer cells. However, specific studies on the direct biological effects and the modulation of signaling pathways by this compound are not well-documented in the available literature.

Future research could explore whether this compound retains any of the anti-inflammatory properties of its parent compounds or if it possesses novel biological activities. Investigating its potential interaction with inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes or cytokine production, would be a logical starting point.

Conclusion

This compound, also known as 2-oxo-2-(pyridin-2-ylamino)acetic acid, is a compound of significant interest in the fields of medicinal chemistry and drug metabolism. Its identity as a metabolite of Tenoxicam and a degradation product of Lornoxicam underscores the importance of its characterization for a complete understanding of the lifecycle of these NSAIDs. While general synthetic routes are known, detailed experimental protocols and comprehensive studies on its own biological activities and effects on cellular signaling pathways are areas that warrant further investigation. This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a consolidated overview of the current knowledge on this compound.

References

- 1. 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid | Benchchem [benchchem.com]

- 2. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of N-(2-Pyridyl)oxamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(2-Pyridyl)oxamic acid (CAS No. 13120-39-3), a compound of interest in pharmaceutical research and drug development. This document compiles available spectral information for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Molecular Structure and Properties

-

Appearance: Solid

-

Melting Point: 196-198 °C[3]

Spectral Data

While comprehensive spectral data is often proprietary, this section summarizes expected and reported values for this compound. This information is collated from publicly available databases and supplier information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its chemical structure. Commercial suppliers indicate the availability of 400 MHz and 500 MHz ¹H NMR data, as well as ¹³C NMR data.[2]

¹H NMR (Proton NMR) Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H (4 protons) | 7.0 - 8.5 | m | - |

| Amide-NH | 9.0 - 11.0 | br s | - |

| Carboxylic Acid-OH | 10.0 - 13.0 | br s | - |

Note: Expected chemical shifts are estimates based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR (Carbon NMR) Data

PubChem confirms the availability of ¹³C NMR data for this compound.[1]

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridyl C (5 carbons) | 110 - 150 |

| Amide C=O | 160 - 170 |

| Carboxylic Acid C=O | 170 - 180 |

Note: Expected chemical shifts are estimates. The two carbonyl carbons will have distinct signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. PubChem indicates the availability of GC-MS data.[1] A deprotonated molecular ion [M-H]⁻ at m/z 165.2 has been reported, which is consistent with the molecular weight of 166.13 g/mol .

Mass Spectrometry Data

| Ion | m/z | Description |

| [M+H]⁺ | 167.05 | Protonated molecular ion |

| [M]⁺˙ | 166.04 | Molecular ion |

| [M-H]⁻ | 165.03 | Deprotonated molecular ion |

Note: The observed ions will depend on the ionization technique used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic peaks for the carboxylic acid, amide, and pyridine functional groups are expected.

Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| N-H stretch (Amide) | 3100-3300 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O stretch (Amide) | 1650-1680 | Strong |

| C=N and C=C stretch (Pyridine) | 1400-1600 | Medium-Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. The choice of solvent will depend on the ionization method.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the solid sample as a KBr (potassium bromide) pellet or as a thin film.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press the mixture into a translucent disk.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background correction using a spectrum of the empty sample holder (or a pure KBr pellet).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Solubility Profile of N-(2-Pyridyl)oxamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(2-Pyridyl)oxamic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes detailed, standardized experimental protocols, illustrative data representations, and logical diagrams to guide research and development efforts.

Introduction to this compound

This compound is an organic compound with the molecular formula C₇H₆N₂O₃. It belongs to the family of oxamic acids, which are derivatives of oxalic acid. The presence of both a pyridine ring and a carboxylic acid group suggests a molecule with potential for various intermolecular interactions, influencing its solubility in different solvent systems. Understanding its solubility is crucial for applications in drug discovery and development, particularly for formulation, bioavailability, and in vitro assay design.

Qualitative Solubility Profile

Qualitative assessments from various chemical suppliers indicate that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3][4][5][6][7] This suggests a preference for polar aprotic and polar protic solvents, respectively. Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the carboxylic acid and the basic pyridine ring.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of solvents at various temperatures has not been extensively published. For the benefit of researchers, the following table illustrates how such data should be structured. The values presented are hypothetical and serve as a template for recording experimentally determined solubilities.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 3.0) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 7.0) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 9.0) | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| n-Hexane | 25 | Data not available | Data not available | Shake-Flask |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a crystalline solid like this compound. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC method or another appropriate analytical technique.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

The solubility of this compound is influenced by several interconnected factors. The following diagram outlines these relationships.

Caption: Key Factors Affecting Solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine and understand its solubility profile. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable data. The illustrative diagrams and data table structure are intended to aid in the systematic investigation and reporting of the physicochemical properties of this compound, which is essential for its potential development in pharmaceutical and other scientific applications.

References

The Role of N-(2-Pyridyl)oxamic Acid in the Degradation of Lornoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, utilized for its analgesic and anti-inflammatory properties. The stability and degradation profile of a pharmaceutical compound are of paramount importance in drug development and formulation. Understanding the degradation pathways of Lornoxicam is crucial for ensuring its safety, efficacy, and quality. This technical guide provides an in-depth analysis of the degradation of Lornoxicam, with a specific focus on the formation and role of N-(2-Pyridyl)oxamic acid, a known degradation product.[1]

Lornoxicam's chemical structure, 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][3] Forced degradation studies have revealed that Lornoxicam degrades significantly under hydrolytic (acidic and basic), oxidative, and photoneutral conditions, leading to the formation of multiple degradation products.[2][3] While the primary metabolite of Lornoxicam in vivo is 5'-hydroxy-lornoxicam, formed via CYP2C9-mediated metabolism, other degradation pathways in vitro lead to different products, including this compound.[3][4]

Quantitative Data on Lornoxicam Degradation

Forced degradation studies provide valuable quantitative insights into the stability of Lornoxicam under various stress conditions. The following table summarizes the percentage of Lornoxicam degradation observed in different studies.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 2 N HCl | 2 hours | 80 °C | 24.46 | |

| Alkaline Hydrolysis | 1 N NaOH | 2 hours | 80 °C | 33.79 | |

| Oxidative Degradation | 6% H₂O₂ | 1 hour | 80 °C | 19.07 | |

| Photochemical Degradation | UV radiation | 48 hours | Ambient | 4.25 | |

| Thermal Degradation | Dry heat | 4 hours | 80 °C | 5.17 |

While direct quantitative data on the yield of this compound from Lornoxicam degradation is not extensively available in the reviewed literature, a photodegradation study of Lornoxicam in methanol irradiated at 254 nm for 7 hours identified and quantified closely related pyridyl-containing degradation products.

| Photodegradation Product | Conversion (%) | Reference |

| N-methyl-N'-(pyridin-2-yl) oxalamide | 18-22 | [5] |

| methyl (pyridin-2-yl carbamoyl) formate | 12-14 | [5] |

The formation of these compounds underscores the cleavage of the thieno-thiazine ring system of Lornoxicam, leading to the generation of smaller molecules containing the N-pyridyl moiety. This compound is another such product arising from the breakdown of the Lornoxicam molecule.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the typical experimental protocols employed in the forced degradation studies of Lornoxicam.

Forced Degradation Studies

These studies are conducted to evaluate the stability of a drug substance under exaggerated conditions, as mandated by ICH guidelines.

1. Acidic Degradation:

-

Procedure: A solution of Lornoxicam (e.g., 100 µg/mL) is prepared in an acidic medium, typically 2 N hydrochloric acid.

-

Conditions: The solution is refluxed for a specified period, for instance, 2 hours at 80°C.

-

Neutralization: After cooling, the solution is neutralized with an appropriate base (e.g., 1 N NaOH) and diluted with the mobile phase to the desired concentration for analysis.

2. Alkaline Degradation:

-

Procedure: A solution of Lornoxicam is prepared in a basic medium, such as 1 N sodium hydroxide.

-

Conditions: The solution is refluxed for a set duration, for example, 2 hours at 80°C.

-

Neutralization: Following the stress period, the solution is cooled, neutralized with an acid (e.g., 1 N HCl), and diluted for analysis.

3. Oxidative Degradation:

-

Procedure: Lornoxicam is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 6% H₂O₂).

-

Conditions: The reaction is typically carried out at an elevated temperature, such as 80°C, for a specific time (e.g., 1 hour).

-

Analysis: The resulting solution is diluted with the mobile phase for chromatographic analysis.

4. Photochemical Degradation:

-

Procedure: A solution of Lornoxicam is exposed to UV radiation.

-

Conditions: The exposure is carried out for an extended period, for example, 48 hours, under controlled conditions.

-

Analysis: The sample is then analyzed by HPLC to determine the extent of degradation.

5. Thermal Degradation:

-

Procedure: Solid Lornoxicam powder is subjected to dry heat.

-

Conditions: The drug is placed in an oven at a high temperature (e.g., 80°C) for a defined duration (e.g., 4 hours).

-

Analysis: A solution of the heat-stressed drug is prepared and analyzed.

Analytical Methodology: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

-

Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

-

Column: A reverse-phase column, such as a Grace smart RP C18 (250×4.5mm, 5µm), is commonly used.

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is employed. A common mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: The flow rate is typically set at 1.0 mL/min.

-

Detection: Detection is performed using a UV detector at the wavelength of maximum absorbance for Lornoxicam, which is around 382 nm.

-

Injection Volume: A standard injection volume is 20 µL.

Signaling Pathways and Experimental Workflows

Visualizing the degradation pathways and experimental processes can aid in understanding the complex relationships between the parent drug and its degradation products.

Caption: Lornoxicam Degradation Pathways.

Caption: Forced Degradation Experimental Workflow.

Conclusion

The degradation of Lornoxicam is a multifaceted process influenced by various environmental factors. While 5'-hydroxy-lornoxicam is the principal metabolite in humans, in vitro degradation studies reveal the formation of other products, including this compound. The formation of this and related pyridyl-containing compounds indicates the cleavage of the core thieno-thiazine structure of Lornoxicam under stress conditions, particularly photolysis.

A thorough understanding of these degradation pathways, supported by robust analytical methods and quantitative data, is indispensable for the development of stable and safe Lornoxicam formulations. Further research to specifically quantify the formation of this compound under different degradation conditions would provide a more complete picture of Lornoxicam's stability profile. This knowledge is critical for formulation scientists, analytical chemists, and regulatory professionals involved in the lifecycle of this important anti-inflammatory drug.

References

Biological Activities of N-(2-Pyridyl)oxamic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of N-(2-Pyridyl)oxamic acid and its derivatives. These compounds have garnered interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antimicrobial, and enzyme-inhibitory activities. This document details the known biological activities, presents available quantitative data, outlines relevant experimental protocols, and illustrates the key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a chemical entity characterized by a pyridine ring linked to an oxamic acid moiety. The structural features of this scaffold, particularly the presence of the oxamic acid group, suggest its potential as an inhibitor of dehydrogenase enzymes, while the pyridine ring can be readily modified to modulate physiochemical properties and target specificity. Its derivatives, including esters and amides, offer a versatile platform for the development of novel therapeutic agents. This guide explores the current understanding of the biological activities associated with this class of compounds.

Biological Activities

This compound and its related structures have been investigated for several biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Derivatives of pyridine and hydroxamic acid, structural components of this compound derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer metabolism and proliferation, such as lactate dehydrogenase (LDH) and histone deacetylases (HDACs). While specific data for this compound is limited, the broader class of related compounds shows promising anticancer potential. For instance, a study on 2,2'-bipyridine hydroxamic acid derivatives showed selective cytotoxicity against Cal27 head and neck cancer cells with an IC50 of 19.36 μM, inducing ROS-mediated apoptosis and exhibiting moderate HDAC inhibition[1].

Table 1: Anticancer Activity of Related Pyridine and Hydroxamic Acid Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,2'-Bipyridine hydroxamic acid derivative (1A) | Cal27 (Head and Neck Cancer) | 19.36 | [1] |

| Pyridine Derivatives | A375 (Melanoma) | 0.0015 | [2] |

| M14 (Melanoma) | 0.0017 | [2] | |

| RPMI 7951 (Melanoma) | 0.0017 | [2] | |

| Oxamic Acid | CNE-1 (Nasopharyngeal Carcinoma) | 74.6 (24h), 32.4 (48h), 17.8 (72h) | [1] |

| CNE-2 (Nasopharyngeal Carcinoma) | 62.3 (24h), 44.5 (48h), 31.6 (72h) | [1] |

Antimicrobial Activity

Table 2: Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Micrococcus luteus ATCC 10240 | 2.0 | [3] |

Enzyme Inhibition

The oxamic acid structure is known to be a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect)[4]. Inhibition of LDH can lead to a reduction in ATP production and induce apoptosis in cancer cells. Oxamic acid itself is a known LDH-A inhibitor[1]. Furthermore, hydroxamic acid derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy[1].

Table 3: Enzyme Inhibition by Related Oxamic and Hydroxamic Acid Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Oxamic acid derivative 21 | Plasmodium falciparum LDH (pfLDH) | 14 | [4] |

| Oxamic acid derivative 21 | mammalian LDH (mLDH) | 25 | [4] |

Mechanism of Action & Signaling Pathways

The biological activities of this compound and its derivatives are believed to be mediated through the modulation of several key cellular signaling pathways.

-

Inhibition of Lactate Dehydrogenase (LDH): As competitive inhibitors of LDH, oxamic acid derivatives block the conversion of pyruvate to lactate, leading to a disruption in glycolysis and cellular energy metabolism. This is a particularly attractive strategy for targeting cancer cells that rely on aerobic glycolysis.

-

Inhibition of Histone Deacetylases (HDACs): The hydroxamic acid moiety is a potent chelator of the zinc ion in the active site of HDACs. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.

-

Modulation of Cell Signaling Pathways: The inhibition of enzymes like LDH and HDACs can have downstream effects on major signaling pathways that regulate cell growth, proliferation, and survival, including:

-

Akt/mTOR Pathway: This pathway is central to cell growth and proliferation and is often hyperactivated in cancer.

-

MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: This pathway plays a key role in inflammation and immunity and is also implicated in cancer development and progression.

-

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

A general method for the synthesis of oxamic acids involves the reaction of an amine with an oxalyl chloride or a dialkyl oxalate[5]. For this compound, 2-aminopyridine would be reacted with a suitable oxalyl derivative.

Protocol:

-

Ester Formation: To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl oxalate.

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the crude this compound ethyl ester.

-

Purify the ester by recrystallization or column chromatography.

-

Hydrolysis to the Acid: Dissolve the purified ester in a solution of a base (e.g., sodium hydroxide) in a water/alcohol mixture.

-

Stir the reaction at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid by filtration, wash with water, and dry.

-

Derivative Synthesis: The resulting acid can be converted to various amides or other esters using standard coupling reactions (e.g., with carbodiimides) or by converting the acid to an acid chloride followed by reaction with an alcohol or amine.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Lactate Dehydrogenase (LDH) Inhibition Assay

This assay measures the activity of LDH.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing pyruvate and NADH in a suitable buffer.

-

Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding LDH.

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm as NADH is converted to NAD+.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the activity of HDACs.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a fluorogenic HDAC substrate and a source of HDAC enzyme (e.g., nuclear extract or purified enzyme).

-

Inhibitor Addition: Add various concentrations of the test compound.

-

Incubation: Incubate the reaction at 37°C to allow for deacetylation.

-

Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The limited availability of specific quantitative data for the parent compound and its direct derivatives highlights a clear need for further research in this area. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future studies and accelerate the drug discovery and development process for this interesting chemical scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Whitepaper: Oxamic Acid Derivatives as a Novel Therapeutic Axis in Antimalarial Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates urgent innovation in antimalarial drug discovery. This guide explores the compelling potential of oxamic acid derivatives, a class of compounds targeting the parasite's key metabolic enzyme, P. falciparum lactate dehydrogenase (PfLDH). We delve into the molecular rationale for targeting PfLDH, detailing its critical role in the parasite's energy metabolism and the structural distinctions that allow for selective inhibition over human LDH isoforms. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and high-throughput synthesis strategies for oxamic acid-based inhibitors. Furthermore, it outlines detailed experimental protocols for synthesis and screening, and discusses advanced concepts such as dual-target inhibition of both PfLDH and PfMDH. This guide is intended to serve as a foundational resource for researchers aiming to exploit this promising therapeutic strategy and accelerate the development of a new generation of antimalarial agents.

Chapter 1: The Imperative for Novel Antimalarial Targets

Malaria remains a devastating infectious disease, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa[1]. The cornerstone of malaria control has long been small-molecule chemotherapy[1]. However, the efficacy of current treatments, including artemisinin-based combination therapies (ACTs), is under threat due to the relentless evolution and spread of drug-resistant parasite strains[2][3]. This alarming trend has created a critical need for new antimalarial drugs that act via novel mechanisms of action, thereby circumventing existing resistance pathways[4][5]. The drug discovery pipeline must be populated with candidates targeting previously unexploited vulnerabilities in the parasite's biology to ensure a sustainable arsenal against this adaptable pathogen[1][3].

Chapter 2: Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Prime Metabolic Target

The intraerythrocytic stage of P. falciparum, responsible for the clinical manifestations of malaria, is heavily reliant on glycolysis for its energy (ATP) production[2][6]. A pivotal enzyme in this pathway is lactate dehydrogenase (LDH), which catalyzes the final step: the interconversion of pyruvate to lactate, regenerating NAD+ necessary for sustained glycolytic flux[7][8].

The Rationale for Targeting PfLDH: The parasite's dependence on this single metabolic pathway for energy makes PfLDH an essential enzyme for its survival and a highly attractive drug target[2][6][9]. Crucially, significant structural and kinetic differences exist between PfLDH and its human orthologs (hLDH)[2]. PfLDH possesses several unique amino acids within its active site and a substrate specificity loop that is five amino acids longer than in human LDHs[9][10][11]. These distinctions provide a molecular basis for the design of selective inhibitors, minimizing the potential for off-target effects and host toxicity[7].

Caption: Central role of PfLDH in P. falciparum anaerobic glycolysis.

Chapter 3: Oxamic Acid Derivatives as Potent PfLDH Inhibitors

Oxamic acid, also known as oxamate, is a simple molecule that acts as a competitive inhibitor of LDH by mimicking the structure of the natural substrate, pyruvate[9][12][13]. Early investigations revealed that oxamate exhibits a higher affinity for PfLDH compared to human LDH isoforms, establishing it as a promising scaffold for the development of selective antimalarial agents[9]. This initial finding spurred the synthesis and evaluation of extensive libraries of oxamic acid derivatives to identify compounds with enhanced potency and selectivity.

Several studies have successfully identified N-substituted oxamic acid derivatives with significant activity against both drug-sensitive and drug-resistant P. falciparum strains in vitro.[10][11][14] The inhibitory activity of these compounds is directly correlated with their ability to block PfLDH enzyme function.

Data Presentation: In Vitro Activity of Lead Oxamic Acid Derivatives

The following table summarizes the performance of key compounds identified through library screening, highlighting their inhibitory concentrations against the target enzyme and the parasite.

| Compound ID | PfLDH IC₅₀ (µM) | mLDH IC₅₀ (µM) | Selectivity (mLDH/PfLDH) | P. falciparum IC₅₀ (µM) (CQ-Resistant Strain) | Reference |

| Oxamic Acid 21 | 14 | 25 | ~1.8-fold | Not Reported | [10][14] |

| Compound 5 | Not Reported | Not Reported | Not Reported | 15.4 | [10][14] |

| Compound 6 | Not Reported | Not Reported | Not Reported | 9.41 | [10][14] |

| Derivative 5 | 3.13 | ~185 | ~59-fold | Not Reported | [12][13] |

| Derivative 7 | 1.75 | ~12.25 | ~7-fold | Not Reported | [12][13] |

Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "mLDH" refers to mammalian LDH. CQ=Chloroquine.

The structure-activity relationship (SAR) studies suggest that modifications to the N-substituent of the oxamic acid core are critical for both potency and selectivity. Bulky and hydrophobic groups on the nitrogen atom can exploit unique pockets in the active site of PfLDH that are not present in human LDH, leading to enhanced affinity and selectivity[12][13].

Chapter 4: High-Throughput Synthesis and Screening Workflow

A key to successfully identifying lead compounds from the oxamic acid class has been the development of efficient, high-throughput synthesis and screening methodologies. An automated "catch and release" synthetic strategy has been effectively employed to rapidly generate large libraries of diverse oxamic acid derivatives for biological evaluation[9][10][11][14].

Caption: High-throughput screening workflow for PfLDH inhibitors.

Experimental Protocols

Protocol 1: Automated "Catch and Release" Synthesis of an Oxamic Acid Library

This protocol is a conceptual representation based on published methods. The choice of specific resins, reagents, and automation platforms requires optimization.

-

Resin Loading: Swell a suitable amine-scavenging resin (e.g., isocyanate resin) in a solvent like dichloromethane (DCM) within the reaction vessels of an automated synthesizer.

-

Amine Coupling: Add a diverse library of primary or secondary amines (solution in DCM) to the resin-containing vessels. Allow the reaction to proceed to completion to "catch" the amines onto the solid support.

-

Washing: Thoroughly wash the resin with DCM and other solvents to remove any unreacted amines.

-

Acylation: Add a solution of ethyl oxalyl chloride in DCM to each vessel. This reagent reacts with the resin-bound amine to form the ethyl oxamate intermediate.

-

Release and Saponification: Add an aqueous solution of sodium hydroxide (NaOH). This step serves a dual purpose: it cleaves (releases) the N-substituted ethyl oxamate from the resin and simultaneously saponifies the ethyl ester to the desired carboxylic acid (the final oxamic acid derivative).

-

Work-up: Collect the aqueous phase from each vessel. Acidify with hydrochloric acid (HCl) to precipitate the oxamic acid product.

-

Purification & Analysis: Filter the products and analyze for purity and identity using LC-MS and NMR. The resulting library is then formatted in microtiter plates for biological screening.

Protocol 2: In Vitro PfLDH Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5). Prepare solutions of recombinant PfLDH, the cofactor NADH, the substrate sodium pyruvate, and the test compounds (dissolved in DMSO).

-

Assay Setup: In a 96-well UV-transparent plate, add the buffer, PfLDH enzyme, NADH, and varying concentrations of the test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Measure the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The consumption of NADH, which absorbs at 340 nm, is directly proportional to LDH activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chapter 5: Advanced Strategies: Selectivity and Dual-Target Inhibition

A critical parameter for any potential drug candidate is its therapeutic index—the ratio between its therapeutic and toxic effects. For oxamic acid derivatives, this translates to achieving high selectivity for PfLDH over human LDH isoforms. As shown in the table above, medicinal chemistry efforts have yielded compounds with significant selectivity, with some derivatives demonstrating over 50-fold preference for the parasite enzyme[12][13].

An even more sophisticated approach involves designing compounds that can inhibit multiple essential parasite enzymes simultaneously. Evidence suggests that some oxamic acid derivatives possess inhibitory activity against not only PfLDH but also P. falciparum malate dehydrogenase (PfMDH)[12][13]. Since PfMDH could potentially compensate for reduced PfLDH activity, dual-target inhibitors are presumed to have a more profound antimalarial effect and a lower propensity for the development of resistance[12][13].

Caption: Concept of dual-target inhibition by oxamic acid derivatives.

Chapter 6: Future Perspectives and the Preclinical Pathway

The promising in vitro data for oxamic acid derivatives provides a strong foundation for further development. The immediate next steps involve a focused medicinal chemistry campaign to optimize lead compounds for:

-

Enhanced Potency: Aiming for low nanomolar IC₅₀ values against P. falciparum.

-

Improved Selectivity: Maximizing the therapeutic window by further reducing activity against human LDH.

-

Favorable Drug-like Properties: Optimizing solubility, metabolic stability, and cell permeability.

Once optimized leads are identified, they must progress through a standard preclinical development pipeline for antimalarials[3][15]. This includes:

-

In Vivo Efficacy Studies: Testing the compounds in animal models of malaria, such as mice infected with Plasmodium berghei or humanized mice engrafted with human erythrocytes and infected with P. falciparum.[16]

-

Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure adequate drug exposure at the site of action.

-

Safety and Toxicology Studies: Evaluating potential toxicity in vitro and in vivo to establish a safety profile before any consideration for human trials.

Conclusion

Targeting the metabolic vulnerability of P. falciparum through the inhibition of PfLDH represents a scientifically sound and promising strategy for the development of new antimalarial drugs. Oxamic acid derivatives have emerged as a validated and potent class of inhibitors, demonstrating excellent in vitro activity and the potential for high selectivity. With established high-throughput synthesis and screening methods, this chemical scaffold is ripe for further optimization. The prospect of developing dual-target inhibitors further enhances the appeal of this compound class. Continued investment in the exploration and preclinical development of oxamic acid derivatives could yield novel candidates that are urgently needed to combat the global threat of drug-resistant malaria.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. nepjol.info [nepjol.info]

- 4. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies | PLOS One [journals.plos.org]

- 7. Plasmodium and host lactate dehydrogenase molecular function and biological pathways: implication for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ieasrj.com [ieasrj.com]

- 9. researchgate.net [researchgate.net]

- 10. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Drugs in Development for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(2-Pyridyl)oxamic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-Pyridyl)oxamic acid, a compound of interest for researchers, scientists, and drug development professionals. The described methodology follows a two-step synthetic route, commencing with the formation of an ester intermediate followed by its hydrolysis to yield the target compound.

Introduction

This compound and its derivatives are recognized for their potential applications in medicinal chemistry. The synthesis protocol detailed herein is designed to be a reliable and reproducible method for laboratory-scale preparation. The procedure involves the reaction of 2-aminopyridine with diethyl oxalate to yield ethyl N-(2-pyridyl)oxamate, which is subsequently hydrolyzed to this compound.

Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

2-Aminopyridine + Diethyl oxalate → Ethyl N-(2-pyridyl)oxamate + Ethanol

Step 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate

Ethyl N-(2-pyridyl)oxamate + Lithium Hydroxide → this compound

Experimental Protocols

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

This procedure details the formation of the intermediate ester, ethyl N-(2-pyridyl)oxamate, from 2-aminopyridine and diethyl oxalate.

Materials:

-

2-Aminopyridine

-

Diethyl oxalate, anhydrous

-

Ethanol, absolute

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.

-

To this stirred solution, add anhydrous diethyl oxalate (1.5 eq) in a single portion.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add hexanes to precipitate the product.

-

Collect the solid product by vacuum filtration through a Buchner funnel.

-

Wash the collected solid with a small amount of cold hexanes to remove any unreacted diethyl oxalate.

-